molecular formula C20H25NO5 B13938344 Morpholine, 4-(3,4,5-triallyloxybenzoyl) CAS No. 64038-92-2

Morpholine, 4-(3,4,5-triallyloxybenzoyl)

Cat. No.: B13938344
CAS No.: 64038-92-2
M. Wt: 359.4 g/mol
InChI Key: DWYPPQMSNPLNQQ-UHFFFAOYSA-N
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Description

Morpholine, 4-(3,4,5-triallyloxybenzoyl) is an organic compound that features a morpholine ring substituted with a 3,4,5-triallyloxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-(3,4,5-triallyloxybenzoyl) typically involves the reaction of morpholine with 3,4,5-triallyloxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-(3,4,5-triallyloxybenzoyl) can undergo various chemical reactions, including:

    Oxidation: The allyloxy groups can be oxidized to form epoxides.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The allyloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane at 0°C to room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at 0°C to room temperature.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at room temperature.

Major Products

    Oxidation: Formation of epoxides from the allyloxy groups.

    Reduction: Formation of 4-(3,4,5-triallyloxybenzyl)morpholine.

    Substitution: Formation of various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

Morpholine, 4-(3,4,5-triallyloxybenzoyl) has several scientific research applications:

Mechanism of Action

The mechanism of action of Morpholine, 4-(3,4,5-triallyloxybenzoyl) involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of the morpholine ring, which can participate in nucleophilic substitution reactions. Additionally, the allyloxy groups can undergo oxidation to form reactive intermediates that can interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • Morpholine, 4-(3,4,5-tripropoxybenzoyl)
  • Morpholine, 4-(3,4,5-trimethoxybenzoyl)
  • Morpholine, 4-(3,4,5-trifluoromethoxybenzoyl)

Uniqueness

Morpholine, 4-(3,4,5-triallyloxybenzoyl) is unique due to the presence of allyloxy groups, which provide additional reactivity compared to other similar compounds. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.

Properties

CAS No.

64038-92-2

Molecular Formula

C20H25NO5

Molecular Weight

359.4 g/mol

IUPAC Name

morpholin-4-yl-[3,4,5-tris(prop-2-enoxy)phenyl]methanone

InChI

InChI=1S/C20H25NO5/c1-4-9-24-17-14-16(20(22)21-7-12-23-13-8-21)15-18(25-10-5-2)19(17)26-11-6-3/h4-6,14-15H,1-3,7-13H2

InChI Key

DWYPPQMSNPLNQQ-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC(=CC(=C1OCC=C)OCC=C)C(=O)N2CCOCC2

Origin of Product

United States

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